Methyl 4-ethoxy-3-iodo-5-methylbenzoate
Description
Methyl 4-ethoxy-3-iodo-5-methylbenzoate is a substituted benzoate ester characterized by a methoxycarbonyl group at the benzene ring’s para position, with additional substituents at positions 3 (iodo), 4 (ethoxy), and 5 (methyl). This compound belongs to the class of aromatic esters, which are widely utilized in organic synthesis, pharmaceutical intermediates, and materials science. The presence of the iodine atom introduces unique reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethoxy and methyl groups influence steric and electronic properties, affecting solubility and stability. Structural elucidation of such compounds often employs crystallographic tools like SHELX programs for refinement and ORTEP-III for molecular visualization .
Properties
IUPAC Name |
methyl 4-ethoxy-3-iodo-5-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-4-15-10-7(2)5-8(6-9(10)12)11(13)14-3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAVAGFBKIPJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C(=O)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethoxy-3-iodo-5-methylbenzoate typically involves the iodination of a precursor compound, such as Methyl 4-ethoxy-5-methylbenzoate. The iodination reaction can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst like acetic acid. The reaction is usually performed under mild conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethoxy-3-iodo-5-methylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are commonly used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products
Substitution: Products include azides, nitriles, and other substituted benzoates.
Coupling: Products are typically biaryl compounds.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Methyl 4-ethoxy-3-iodo-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-ethoxy-3-iodo-5-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition and reductive elimination steps.
Comparison with Similar Compounds
The following analysis compares Methyl 4-ethoxy-3-iodo-5-methylbenzoate with structurally analogous benzoate derivatives, emphasizing substituent effects on physical properties, reactivity, and applications.
Structural and Functional Group Analysis

Key Observations :
- Molecular Weight : The iodine atom in the target compound increases its molecular weight by ~78 g/mol compared to sulfur-containing analogs (e.g., ’s compound). This impacts density and chromatographic behavior .
- Substituent Effects: Iodo vs. Thioether Groups: The iodine atom enhances polarity and serves as a superior leaving group in nucleophilic substitutions compared to ethylthio groups, which are less electronegative . Ethoxy vs. Methoxy/Amino Groups: The ethoxy group (electron-donating) increases lipophilicity relative to methoxy or amino groups, influencing solubility in non-polar solvents (Table 3, ).
Physicochemical Properties
Hypothetical data extrapolated from methyl ester studies (Table 3, ):
| Property | This compound | Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | Methyl Salicylate |
|---|---|---|---|
| Melting Point (°C) | 95–98 | 88–90 | -8.6 |
| Boiling Point (°C) | 320–325 (decomp.) | 290–295 | 222 |
| Solubility in H₂O | Insoluble | Slightly soluble | 0.2 g/100 mL |
| LogP (Partition Coeff.) | 3.8 | 2.1 | 1.9 |
Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

